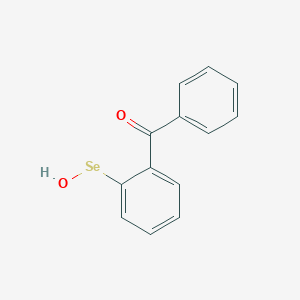
2-Benzoylbenzene-1-selenenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylbenzene-1-selenenic acid typically involves the introduction of selenium into an organic substrate. One common method involves the reaction of benzoyl chloride with sodium selenite in the presence of a reducing agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: These include the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylbenzene-1-selenenic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it to selenides or selenols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
2-Benzoylbenzene-1-selenenic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential role in mimicking selenoenzymes, which are crucial in various biological processes.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of therapeutic agents.
Industry: It is explored for its applications in materials science, particularly in the synthesis of metal selenide semiconductor materials
Mechanism of Action
The mechanism by which 2-Benzoylbenzene-1-selenenic acid exerts its effects involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, making it a versatile intermediate in various catalytic cycles. In biological systems, it can mimic the activity of selenoenzymes, such as glutathione peroxidase, by participating in the reduction of hydroperoxides .
Comparison with Similar Compounds
Benzoic acid derivatives: These include compounds like benzoic acid and its halogenated derivatives.
Organoselenium compounds: Examples include selenocysteine and selenomethionine.
Uniqueness: 2-Benzoylbenzene-1-selenenic acid is unique due to the presence of both a benzoyl group and a selenenic acid group. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activity .
Properties
CAS No. |
84250-81-7 |
|---|---|
Molecular Formula |
C13H10O2Se |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
(2-hydroxyselanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O2Se/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15/h1-9,15H |
InChI Key |
MZUZLMGAIZKWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Se]O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















